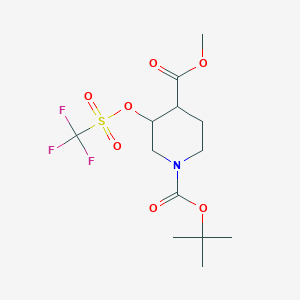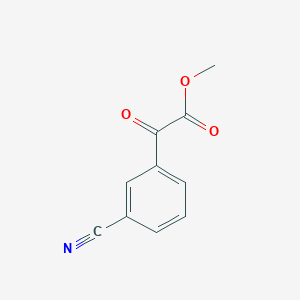![molecular formula C6H3IN2S B13669507 7-Iodothieno[3,2-d]pyrimidine](/img/structure/B13669507.png)
7-Iodothieno[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Iodothieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by the presence of an iodine atom at the 7th position of the thieno[3,2-d]pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodothieno[3,2-d]pyrimidine typically involves the iodination of thieno[3,2-d]pyrimidine derivatives. One common method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The starting material, thieno[3,2-d]pyrimidine, is dissolved in the solvent, and NIS is added slowly to the reaction mixture. The reaction is allowed to proceed for several hours, after which the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
7-Iodothieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 7th position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The thieno[3,2-d]pyrimidine core can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under mild conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate in organic solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[3,2-d]pyrimidine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Wissenschaftliche Forschungsanwendungen
7-Iodothieno[3,2-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent. .
Chemical Biology: It is used as a building block for the synthesis of biologically active molecules and as a probe for studying biological pathways.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of functional materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-d]pyrimidine: The parent compound without the iodine substitution.
Thieno[2,3-d]pyrimidine: A structural isomer with the sulfur and nitrogen atoms in different positions.
Thieno[3,4-d]pyrimidine: Another isomer with a different arrangement of the heteroatoms.
Uniqueness
7-Iodothieno[3,2-d]pyrimidine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can serve as a handle for further functionalization, making the compound a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C6H3IN2S |
|---|---|
Molekulargewicht |
262.07 g/mol |
IUPAC-Name |
7-iodothieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C6H3IN2S/c7-4-2-10-5-1-8-3-9-6(4)5/h1-3H |
InChI-Schlüssel |
YFWJVGCNMZRLEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC=N1)C(=CS2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol](/img/structure/B13669431.png)
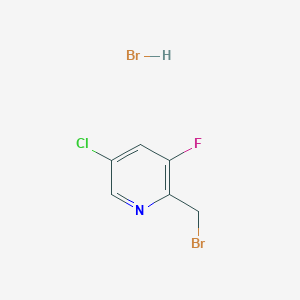

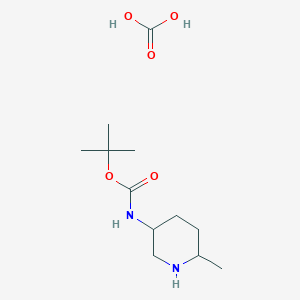
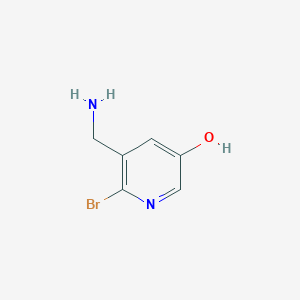
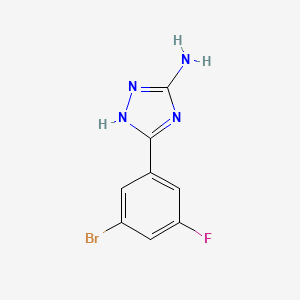
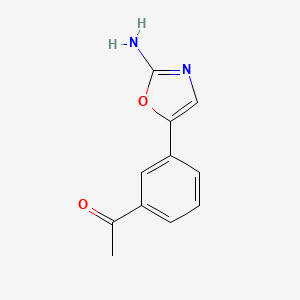
![1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13669485.png)

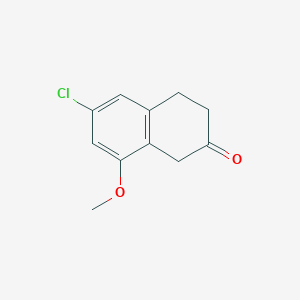
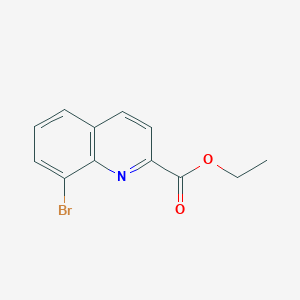
![(R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diisopropylphosphine)](/img/structure/B13669500.png)
